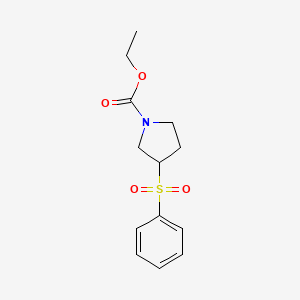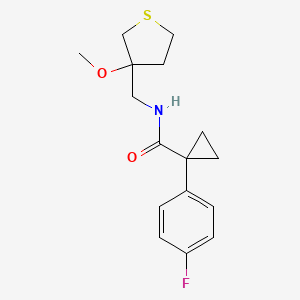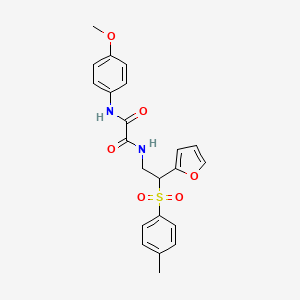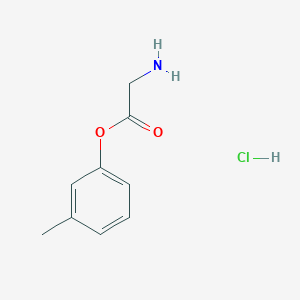![molecular formula C19H16Cl2N2O4S B2869967 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 681232-45-1](/img/structure/B2869967.png)
2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a dichlorophenoxy group, a dimethoxyphenyl group, and a thiazolyl group, all attached to an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The dichlorophenoxy and dimethoxyphenyl groups are both aromatic, while the thiazole is a heterocyclic compound. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the dichlorophenoxy group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups present. For example, the presence of the dichlorophenoxy and dimethoxyphenyl groups would likely make the compound relatively non-polar and lipophilic .科学的研究の応用
Molecular Structure and Synthesis
Studies on similar molecules focus on their synthesis and the analysis of their molecular structure. For instance, research by Saravanan et al. (2016) explored the molecular structure of a related acetamide, highlighting the intermolecular interactions and the orientation of chlorophenyl and thiazole rings, which could have implications for the reactivity and potential applications of 2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide in materials science or pharmaceuticals (Saravanan et al., 2016).
Biological Activities and Potential Applications
Research into compounds with similar structures has demonstrated a variety of biological activities, which may suggest potential research applications for the compound . For example, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, evaluating their antitumor activity, which opens avenues for cancer research (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic and NLO Applications
The study of benzothiazolinone acetamide analogs by Mary et al. (2020) for their photovoltaic efficiency and non-linear optical (NLO) activity suggests that similar molecules, including this compound, could find applications in the development of new materials for energy conversion and optical devices (Mary et al., 2020).
Anticonvulsant and Analgesic Activities
The synthesis and evaluation of anticonvulsant activities of indoline derivatives by Nath et al. (2021) provide a template for the potential neurological applications of related compounds, including the development of new treatments for epilepsy or pain management (Nath et al., 2021).
Docking Studies and Drug Development
Finally, docking studies, such as those conducted by Kumar et al. (2019), on acetamide derivatives can inform the development of new drugs by predicting how similar molecules might interact with biological targets, such as enzymes or receptors (Kumar, Kumar, & Mishra, 2019).
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-25-12-4-6-16(26-2)13(8-12)15-10-28-19(22-15)23-18(24)9-27-17-5-3-11(20)7-14(17)21/h3-8,10H,9H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAYLWWTLYPDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)


![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2869902.png)
![(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2869903.png)
![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)
![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)
![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)